molecular formula C13H12N4OS2 B12176027 N-[2-(1,3-thiazol-2-yl)ethyl]-5-(2-thienyl)-1H-pyrazole-3-carboxamide

N-[2-(1,3-thiazol-2-yl)ethyl]-5-(2-thienyl)-1H-pyrazole-3-carboxamide

Cat. No.: B12176027
M. Wt: 304.4 g/mol
InChI Key: XTNBVKOYPPDJPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(1,3-thiazol-2-yl)ethyl]-5-(2-thienyl)-1H-pyrazole-3-carboxamide is a heterocyclic compound that contains a thiazole ring, a thiophene ring, and a pyrazole ring. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1,3-thiazol-2-yl)ethyl]-5-(2-thienyl)-1H-pyrazole-3-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of microwave-assisted synthesis can also enhance reaction rates and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

N-[2-(1,3-thiazol-2-yl)ethyl]-5-(2-thienyl)-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.

    Substitution: Halogenating agents, nucleophiles, and solvents like dichloromethane and dimethylformamide.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Halogenated derivatives and substituted thiazole/pyrazole compounds.

Mechanism of Action

The mechanism of action of N-[2-(1,3-thiazol-2-yl)ethyl]-5-(2-thienyl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(1,3-thiazol-2-yl)ethyl]-5-(2-furyl)-1H-pyrazole-3-carboxamide
  • N-[2-(1,3-thiazol-2-yl)ethyl]-5-(2-pyridyl)-1H-pyrazole-3-carboxamide
  • N-[2-(1,3-thiazol-2-yl)ethyl]-5-(2-phenyl)-1H-pyrazole-3-carboxamide

Uniqueness

N-[2-(1,3-thiazol-2-yl)ethyl]-5-(2-thienyl)-1H-pyrazole-3-carboxamide is unique due to its specific combination of thiazole, thiophene, and pyrazole rings, which confer distinct electronic and steric properties. This uniqueness allows it to interact with a wide range of biological targets and exhibit diverse biological activities.

Properties

Molecular Formula

C13H12N4OS2

Molecular Weight

304.4 g/mol

IUPAC Name

N-[2-(1,3-thiazol-2-yl)ethyl]-5-thiophen-2-yl-1H-pyrazole-3-carboxamide

InChI

InChI=1S/C13H12N4OS2/c18-13(15-4-3-12-14-5-7-20-12)10-8-9(16-17-10)11-2-1-6-19-11/h1-2,5-8H,3-4H2,(H,15,18)(H,16,17)

InChI Key

XTNBVKOYPPDJPR-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C2=CC(=NN2)C(=O)NCCC3=NC=CS3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.